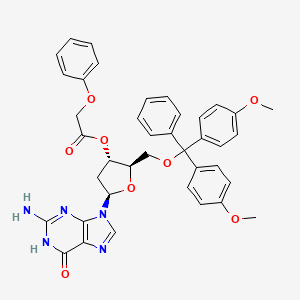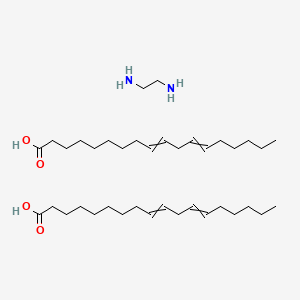
Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Versamid 754 is a thermoplastic polyamide resin based on dimerized vegetable acid and amines. It is known for its excellent pigment wetting, gloss development, alcohol reducibility, and low-temperature gel resistance. This compound is widely used in the formulation of flexographic inks and varnishes due to its superb adhesion to treated polyolefin films and high gloss .
Preparation Methods
Versamid 754 is synthesized through the polycondensation of dimerized vegetable acids with amines. The reaction typically involves heating the reactants to high temperatures to facilitate the formation of the polyamide resin. Industrial production methods often employ continuous reactors to ensure consistent quality and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired molecular weight and properties of the resin .
Chemical Reactions Analysis
Versamid 754 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.
Reduction: Versamid 754 can be reduced using suitable reducing agents, resulting in the formation of reduced polyamide derivatives.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted polyamide products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic substituents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Versamid 754 has a wide range of scientific research applications, including:
Chemistry: It is used as a curing agent for epoxy resins, providing excellent chemical resistance and mechanical properties.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Versamid 754 is explored for its potential in developing medical adhesives and coatings for medical devices.
Industry: It is widely used in the formulation of coatings, adhesives, and inks due to its excellent adhesion, flexibility, and chemical resistance
Mechanism of Action
The mechanism of action of Versamid 754 involves its ability to form strong chemical bonds with various substrates. The polyamide resin interacts with the surface of the substrate, creating a durable and resistant coating. The molecular targets and pathways involved include the formation of hydrogen bonds, van der Waals forces, and covalent bonds between the resin and the substrate .
Comparison with Similar Compounds
Versamid 754 can be compared with other similar polyamide resins, such as:
Versamid 100: A semi-solid reactive polyamide resin based on dimerized fatty acid and polyamines.
Versamid 115: A high viscosity reactive polyamide resin designed for thermoset coating applications that cure at room temperature.
Versamid 125: Known for its high chemical resistance and flexibility, making it suitable for various industrial applications.
Versamid 754 stands out due to its superb alcohol reducibility, low-temperature gel resistance, and excellent adhesion to treated polyolefin films .
Properties
CAS No. |
12624-35-0 |
|---|---|
Molecular Formula |
C38H72N2O4 |
Molecular Weight |
621.0 g/mol |
IUPAC Name |
ethane-1,2-diamine;octadeca-9,12-dienoic acid |
InChI |
InChI=1S/2C18H32O2.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-4H2 |
InChI Key |
KYBYPDUGGWLXNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


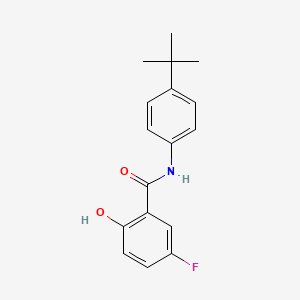

![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
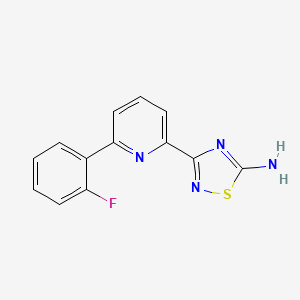
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)
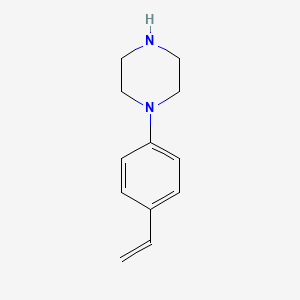
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
